1-Butylnaphthalene

Synthesis Purification Isomer Separation

1-Butylnaphthalene (CAS 1634-09-9), also known as 1-n-butylnaphthalene or α-butylnaphthalene, is a mono-alkylated naphthalene derivative with the molecular formula C₁₄H₁₆ and a molecular weight of 184.28 g/mol. It is a clear to pale orange oil at room temperature, soluble in common organic solvents like chloroform and DMSO ,.

Molecular Formula C14H16
Molecular Weight 184.28 g/mol
CAS No. 1634-09-9
Cat. No. B155879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butylnaphthalene
CAS1634-09-9
Synonyms1-n-Butylnaphthalene
Molecular FormulaC14H16
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCCCCC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C14H16/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h4-6,8-11H,2-3,7H2,1H3
InChIKeyURGSMJLDEFDWNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butylnaphthalene (CAS 1634-09-9) Procurement Specifications and Material Characterization Data


1-Butylnaphthalene (CAS 1634-09-9), also known as 1-n-butylnaphthalene or α-butylnaphthalene, is a mono-alkylated naphthalene derivative with the molecular formula C₁₄H₁₆ and a molecular weight of 184.28 g/mol [1]. It is a clear to pale orange oil at room temperature, soluble in common organic solvents like chloroform and DMSO , . Key physical constants from authoritative sources include a density of 0.973 g/cm³ at 20°C and a refractive index (n₂₀/D) of 1.578 to 1.580 , [2]. As a member of the 1-alkylnaphthalene homologous series, its properties are dictated by the position and length of the alkyl side chain, a critical factor for applications where specific molecular geometry and hydrophobicity are required [3].

Why In-Class Alkylnaphthalene Compounds Cannot Substitute for 1-Butylnaphthalene (CAS 1634-09-9)


Direct substitution of 1-butylnaphthalene with other alkylnaphthalenes or positional isomers is not scientifically sound due to quantifiable differences in their physical and chemical behavior. The exact length and structure of the butyl chain, as well as its attachment to the 1-position (α-position) of the naphthalene ring, fundamentally alter key properties like density, refractive index, and chromatographic retention compared to shorter-chain homologs like 1-methylnaphthalene or branched isomers like 1-isobutylnaphthalene [1]. For instance, the linear n-butyl chain imparts a specific hydrophobic character (LogP ≈ 4.2-4.8) and a distinct viscosity profile that cannot be replicated by a shorter ethyl or branched isobutyl group , [2]. These differences become critical in applications such as lubricant formulation or as a precursor in organic synthesis, where a deviation in molecular geometry can lead to off-target performance or altered reaction pathways [3]. The following quantitative evidence details exactly where 1-butylnaphthalene differentiates itself from its closest analogs.

Quantitative Comparative Evidence for 1-Butylnaphthalene (CAS 1634-09-9) Against Closest Analogs


Purification Difficulty and Isomeric Purity: 1-Butylnaphthalene vs. 1-Isobutylnaphthalene

In a comparative study on the synthesis and purification of 1-alkylnaphthalenes, the separation of the 2-isomer impurity from 1-butylnaphthalene was found to be significantly more challenging than for its branched isomer, 1-isobutylnaphthalene. This directly impacts the achievable purity of the final compound [1].

Synthesis Purification Isomer Separation

Chromatographic Retention Behavior: Distinguishing 1-Butylnaphthalene from Positional Isomers

Gas chromatographic (GC) studies have established that 1-alkylnaphthalenes exhibit distinct retention indices on both polar and non-polar columns, enabling clear separation and identification. The retention behavior of isomeric butylnaphthalenes, including 1-butylnaphthalene, is discussed and compared, providing a quantitative basis for their differentiation in complex mixtures like kerosene [1]. Tandem mass spectrometry (MS/MS) provides a further orthogonal method for distinguishing 1- and 2-monoalkylated naphthalene isomers. A characteristic peak at m/z 155 is consistently observed in the MS/MS spectrum of butylnaphthalenes, which is 29 mass units lower than the molecular ion (m/z 184), allowing for unambiguous positional isomer differentiation [2].

Analytical Chemistry Chromatography Isomer Identification

Viscosity and Volatility Performance: 1-Butylnaphthalene in Lubricant Base Oils

Patented lubricant compositions demonstrate that incorporating alkylated naphthalenes, such as 1-butylnaphthalene, enables the formulation of low-viscosity, low-volatility oils [1]. These compositions, which can include 1-butylnaphthalene as a component, achieve a kinematic viscosity at 100°C of 7.6 cSt or less, a Noack volatility at 250°C of less than 10%, and a viscosity index (VI) of at least 90 [2]. This performance profile is a direct result of the molecular structure, where the butyl chain provides a balance between fluidity and high-temperature stability that is distinct from other alkylated naphthalenes.

Lubricants Tribology Base Oil Formulation

Environmental Persistence and Biotransformation: 1-Butylnaphthalene as a Model Compound

Recent studies have specifically targeted 1-butylnaphthalene (1-BN) as a model component of alkylnaphthalene lubricating base oils to investigate its environmental fate. Laboratory-based environmental petroleomics was used to map the bacterial catabolism of 1-BN, identifying specific biotransformation products and proposing MS markers for monitoring its degradation in the environment [1]. This direct focus on 1-BN, rather than a general class of alkylnaphthalenes, underscores its specific relevance as a persistent organic pollutant in spilled oil scenarios.

Environmental Science Biodegradation Petroleomics

Optimal Scientific and Industrial Application Scenarios for 1-Butylnaphthalene (CAS 1634-09-9)


High-Purity Synthesis and Chromatography Standards

Given the documented difficulty in separating 1-butylnaphthalene from its 2-isomer [1], and its distinct GC retention indices and MS/MS fragmentation patterns [2], [3], a primary application is as a high-purity analytical standard or a starting material for reactions where isomeric purity is critical. Laboratories performing environmental analysis of petroleum fractions or developing new synthetic routes to functionalized naphthalenes will find this compound essential for calibration and method validation.

Formulation of High-Performance, Low-Volatility Lubricants

1-Butylnaphthalene is a valuable component for formulating advanced lubricant base oils that require a specific balance of low kinematic viscosity (≤7.6 cSt at 100°C), low volatility (Noack <10% at 250°C), and a high viscosity index (≥90) [4]. This makes it suitable for use in next-generation engine oils, hydraulic fluids, and other industrial lubricants where energy efficiency and extended service life are paramount.

Environmental Fate and Biodegradation Studies

As a specifically targeted model compound for alkylnaphthalene lubricant components [5], 1-butylnaphthalene is ideal for environmental research. It can be used to study the biotransformation pathways of synthetic base oils in aquatic and soil systems, develop new bioremediation strategies, and create analytical methods for monitoring pollution from oil spills or industrial discharge.

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